molecular formula C17H20N2O6S B6422893 Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate CAS No. 919623-48-6

Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate

Cat. No.: B6422893
CAS No.: 919623-48-6
M. Wt: 380.4 g/mol
InChI Key: ZFUCFMSOQCFTDW-UHFFFAOYSA-N
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Description

Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and an azolidinyl moiety

Mechanism of Action

Target of Action

It is known that 2,5-dioxopyrrolidin-1-yl acrylate, a related compound, can react with a monoclonal anti-horseradish peroxidase igg antibody . This suggests that the compound may interact with proteins, specifically antibodies, and modify their structure.

Mode of Action

The compound likely interacts with its targets through a process known as protein crosslinking . This involves the formation of covalent bonds between different parts of a protein molecule, altering its structure and function. In the case of 2,5-Dioxopyrrolidin-1-yl acrylate, it has been shown to modify lysine residues , which could potentially alter the protein’s activity or stability.

Pharmacokinetics

For instance, 2,5-Dioxopyrrolidin-1-yl acrylate has been shown to be soluble in DMSO , which could potentially aid in its absorption and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the incorporation of the azolidinyl moiety. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and azolidinones. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like tin(II) chloride (SnCl2) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, sulfonyl-containing compounds, and azolidinyl-based molecules. Examples include:

  • Methyl piperidine-4-carboxylate
  • Sulfonyl piperidine derivatives
  • Azolidinone-based compounds

Uniqueness

Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-25-17(22)12-8-10-18(11-9-12)26(23,24)14-4-2-13(3-5-14)19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUCFMSOQCFTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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